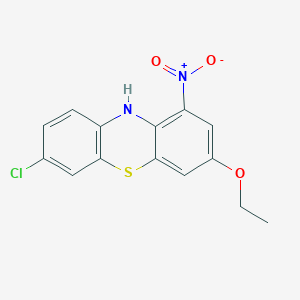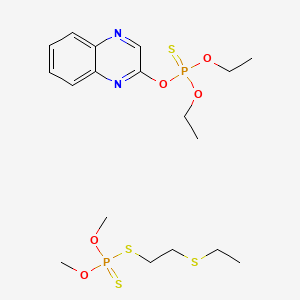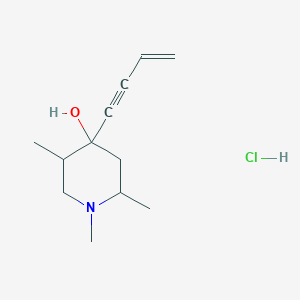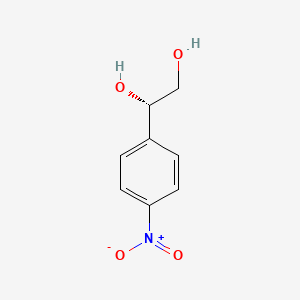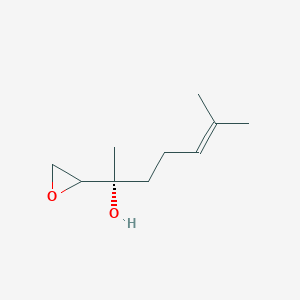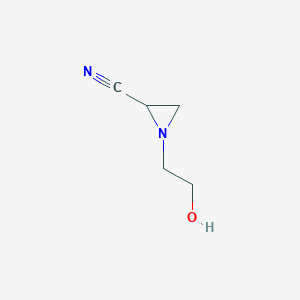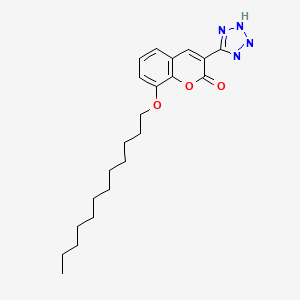
Trh-dmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thyrotropin-releasing hormone diazomethylketone, commonly referred to as Trh-dmk, is a synthetic analog of thyrotropin-releasing hormone. Thyrotropin-releasing hormone is a tripeptide hormone produced in the hypothalamus that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary gland. This compound has been studied for its potential inhibitory effects on thyrotropin-releasing hormone-induced thyroid-stimulating hormone and prolactin release.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trh-dmk involves the modification of the natural thyrotropin-releasing hormone structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Trh-dmk undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced analogs with different functional groups .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide modifications and analog synthesis.
Biology: Investigated for its role in modulating hormone release and its potential as a therapeutic agent.
Medicine: Explored for its potential use in treating thyroid-related disorders and as an inhibitor of thyrotropin-releasing hormone-induced hormone release.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Mécanisme D'action
Trh-dmk exerts its effects by binding to the thyrotropin-releasing hormone receptor, thereby inhibiting the release of thyroid-stimulating hormone and prolactin. The molecular targets include the thyrotropin-releasing hormone receptor and associated signaling pathways. The inhibition occurs through competitive binding, preventing the natural thyrotropin-releasing hormone from activating the receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thyrotropin-releasing hormone chloromethylketone: Another analog with similar inhibitory effects.
Cyclopentanecarbonylhistidylpyrrolidineamide: A structurally different compound with inhibitory effects on thyrotropin-releasing hormone activity.
Cyclopentane carbonyl-(beta)-(2-thienyl)-L-alanine-prolineamide: Another analog with inhibitory properties.
Uniqueness
Trh-dmk is unique due to its specific diazomethylketone modification, which provides distinct inhibitory properties compared to other analogs. This modification allows for more effective inhibition of thyrotropin-releasing hormone-induced hormone release, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
76760-06-0 |
|---|---|
Formule moléculaire |
C17H21N7O4 |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H21N7O4/c18-21-8-14(25)13-2-1-5-24(13)17(28)12(6-10-7-19-9-20-10)23-16(27)11-3-4-15(26)22-11/h7-9,11-13H,1-6H2,(H,19,20)(H,22,26)(H,23,27)/t11-,12-,13-/m0/s1 |
Clé InChI |
DOAVTKIPWOTKSR-AVGNSLFASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)C=[N+]=[N-] |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)

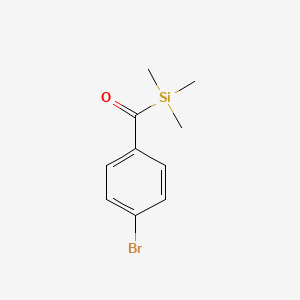
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
